molecular formula C20H30ClN B13756613 N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride CAS No. 118202-64-5

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride

Cat. No.: B13756613
CAS No.: 118202-64-5
M. Wt: 319.9 g/mol
InChI Key: ZMWAEONTQJCNDA-UHFFFAOYSA-N
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Description

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. The incorporation of adamantane into various chemical structures often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of adamantylmethyl ketone with 2-phenylisopropylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, secondary or tertiary amines, and halogenated phenyl derivatives .

Scientific Research Applications

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and neuroprotective effects.

    Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, allowing it to reach its targets more effectively. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamantylmethyl)-2-phenylisopropylamine hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a phenylisopropylamine backbone. This combination imparts unique physicochemical properties and potential therapeutic benefits that distinguish it from other adamantane derivatives .

Properties

CAS No.

118202-64-5

Molecular Formula

C20H30ClN

Molecular Weight

319.9 g/mol

IUPAC Name

N-(1-adamantylmethyl)-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C20H29N.ClH/c1-15(7-16-5-3-2-4-6-16)21-14-20-11-17-8-18(12-20)10-19(9-17)13-20;/h2-6,15,17-19,21H,7-14H2,1H3;1H

InChI Key

ZMWAEONTQJCNDA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

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